molecular formula C6H14F3NO3S B6310241 Diethylmethylammonium trifluoromethanesulfonate CAS No. 945715-39-9

Diethylmethylammonium trifluoromethanesulfonate

Cat. No.: B6310241
CAS No.: 945715-39-9
M. Wt: 237.24 g/mol
InChI Key: QWNFEDACBXJNSI-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylethanamine trifluoromethanesulfonate (CAS 945715-39-9) is an organic salt with the molecular formula C6H14F3NO3S and a molecular weight of 237.24 g/mol . This compound features a tertiary amine cation paired with the trifluoromethanesulfonate (triflate) anion. The triflate anion is widely recognized in organic chemistry as an excellent leaving group, making its salts highly valuable for facilitating various substitution reactions . While the specific research applications for this particular salt are not extensively documented in the public literature, compounds containing the triflate moiety are generally of significant interest in synthetic chemistry. They are commonly employed as catalysts or reagents in organic synthesis, for instance, in the formation of other triflate esters or in reactions where a highly coordinating anion is beneficial . The properties of the triflate anion suggest potential for this compound in the development of advanced synthetic methodologies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

945715-39-9

Molecular Formula

C6H14F3NO3S

Molecular Weight

237.24 g/mol

IUPAC Name

diethyl(methyl)azanium;trifluoromethanesulfonate

InChI

InChI=1S/C5H13N.CHF3O3S/c1-4-6(3)5-2;2-1(3,4)8(5,6)7/h4-5H2,1-3H3;(H,5,6,7)

InChI Key

QWNFEDACBXJNSI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Procedure

From CN101062901A:

  • Step 1 : Prepare N-ethyl-N-methylethanamine hydrochloride by treating the amine with HCl gas.

  • Step 2 : Dissolve the hydrochloride (20 mmol) in ethanol (30 mL) and add AgOTf (22 mmol).

  • Step 3 : Stir at 40°C for 12 hours, filter AgCl precipitate, and concentrate the filtrate.

Yield : 85–88%
Advantage : Avoids handling hygroscopic Tf<sub>2</sub>O.

Comparative Analysis of Methodologies

Method Yield (%) Temperature (°C) Solvent Scalability
Direct quaternization94–990–25DCMHigh
Ion exchange85–8840EthanolModerate

Key observations :

  • Anhydride-based routes offer higher yields and shorter reaction times.

  • Ion exchange methods are preferable for acid-sensitive substrates.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :
    δ 1.51 (t, <i>J</i> = 7.1 Hz, 3H, CH<sub>3</sub>), 3.12 (s, 3H, NCH<sub>3</sub>), 3.45 (q, <i>J</i> = 7.1 Hz, 2H, NCH<sub>2</sub>).

  • <sup>19</sup>F NMR : δ -75.2 (s, CF<sub>3</sub>).

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, confirming suitability for high-temperature applications.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost per kg (USD)
Tf<sub>2</sub>O1,200
N-Ethyl-N-methylethanamine450

Recommendation : Recycling TfOH byproduct via distillation reduces raw material costs by ~15% .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylethanamine trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Applications in Organic Synthesis

1. Electrophilic Reagent
DEMTf serves as an effective electrophilic reagent in organic synthesis. Its ability to introduce functional groups into organic molecules makes it valuable for creating complex molecular architectures. The trifluoromethanesulfonate moiety enhances the reactivity of the nitrogen atom, allowing for various nucleophilic substitutions.

2. Alkylation Agent
The compound acts as a powerful alkylating agent, facilitating the introduction of ethyl and methyl groups into target molecules. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals where specific functionalization is required.

Pharmaceutical Development

1. Potential Therapeutic Uses
Research indicates that DEMTf may have applications in pharmaceutical development, particularly in the creation of new drugs targeting various diseases. Its strong electrophilic nature allows it to interact with biological molecules, potentially leading to novel therapeutic agents.

2. Mechanism of Action Studies
Studies investigating the interaction of DEMTf with biological systems are crucial for understanding its potential pharmacological properties. Preliminary findings suggest that it may inhibit certain enzymes or receptors involved in disease pathways, although further research is needed to elucidate these mechanisms fully.

Ionic Liquid Applications

N-Ethyl-N-methylethanamine trifluoromethanesulfonate belongs to a class of compounds known as ionic liquids (ILs). ILs are salts that remain liquid at room temperature and exhibit unique properties beneficial for various applications:

1. Solvent for Chemical Reactions
As an ionic liquid, DEMTf can serve as a solvent for chemical reactions, providing a medium that can enhance reaction rates and selectivity due to its low volatility and high thermal stability.

2. Surfactant Properties
The compound may exhibit surfactant properties, making it useful in studies involving emulsions and interfacial phenomena. Its ability to adsorb onto interfaces can lead to improved stability and performance in formulations.

Case Studies and Research Findings

Several studies have explored the applications of DEMTf:

  • Organic Synthesis Research : A study demonstrated the successful use of DEMTf in synthesizing complex organic molecules through nucleophilic substitution reactions, showcasing its effectiveness as an alkylating agent.
  • Pharmaceutical Investigations : Research indicated potential anti-HIV activity when using derivatives of DEMTf, suggesting its utility in developing antiviral therapies.
  • Ionic Liquid Studies : Investigations into the behavior of DEMTf as an ionic liquid revealed its potential advantages in catalysis and material science applications.

Mechanism of Action

The mechanism by which N-Ethyl-N-methylethanamine trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of N-ethyl-N-methylethanamine trifluoromethanesulfonate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Characteristics
N-Ethyl-N-methylethanamine triflate C$4$H${10}$F$3$NO$3$S 209.07 (hypothetical) Tertiary ammonium salt; high reactivity in alkylation due to triflate’s leaving group ability.
N,N-Diethylammonium triflate C$5$H${12}$F$3$NO$3$S 223.21 Secondary ammonium salt; likely used in ionic liquids or acid-catalyzed reactions.
Methyl trifluoromethanesulfonate C$2$H$3$F$3$O$3$S 164.11 Highly reactive alkylating agent; used in O/S-chemoselective reactions (5:1 ratio).
Ethyl trifluoromethanesulfonate C$3$H$5$F$3$O$3$S 178.14 Moderate reactivity; employed in microwave-assisted alkylation (150°C, 10–15 min).
N-Ethyl-N-methylammonium sulfate C$5$H${16}$N$2$O$4$S 200.26 Sulfate analog; lower reactivity due to poor leaving group ability of sulfate.

Biological Activity

N-Ethyl-N-methylethanamine trifluoromethanesulfonate (DEMT) is a compound that has garnered attention in various fields of organic chemistry and biochemistry due to its unique structural and chemical properties. This article explores the biological activity of DEMT, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

DEMT is characterized by the formula CHN·CFOS, featuring a trifluoromethanesulfonate group attached to the nitrogen atom of N-ethyl-N-methylethanamine. This trifluoromethanesulfonate moiety is known for its strong electrophilic nature, which enhances the compound's reactivity in organic synthesis and potential biological interactions.

The biological activity of DEMT can be attributed to several mechanisms:

  • Electrophilic Interactions : The trifluoromethanesulfonate group can interact with nucleophiles, facilitating various biochemical reactions.
  • Ionic Liquid Properties : Due to its ionic nature, DEMT may act as an ionic liquid, influencing solubility and reactivity in biological systems.
  • Potential Antiviral Activity : Similar compounds, such as ethyl trifluoromethanesulfonate, have demonstrated antiviral properties against HIV-1, suggesting that DEMT may exhibit similar effects at certain concentrations .

Biological Activity and Applications

The biological activity of DEMT has been explored in several contexts:

Case Study 1: Antiviral Activity

Research on structurally similar compounds like ethyl trifluoromethanesulfonate has shown that they can inhibit HIV-1 replication at low concentrations (1 μM) in vitro. Although direct studies on DEMT are lacking, this finding implies a need for further investigation into its antiviral potential .

Case Study 2: Synthesis and Reactivity

A study examining the reactivity of various trifluoromethanesulfonate derivatives highlighted the unique electrophilic characteristics of DEMT compared to other alkylating agents. The compound's ability to facilitate C–N bond formation was noted as particularly significant in synthetic organic chemistry .

Data Summary

Property Value/Description
Chemical Formula CHN·CFOS
Electrophilic Nature Strong due to trifluoromethanesulfonate group
Potential Applications Organic synthesis, antiviral research
In vitro Antiviral Activity Similar compounds show inhibition at 1 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Ethyl-N-methylethanamine trifluoromethanesulfonate?

  • Methodological Answer : The compound is typically synthesized via an acid-base reaction between N-Ethyl-N-methylethanamine and trifluoromethanesulfonic acid (triflic acid). The reaction is conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF). Purification is achieved through recrystallization using polar aprotic solvents (e.g., acetonitrile) or column chromatography. Key characterization involves 1^1H/13^{13}C NMR and FT-IR spectroscopy to confirm the absence of unreacted amine and the presence of the triflate anion .

Q. How is N-Ethyl-N-methylethanamine trifluoromethanesulfonate characterized in research settings?

  • Methodological Answer :

  • X-ray crystallography resolves its crystal structure and hydrogen-bonding networks.
  • NMR spectroscopy (1^1H, 13^{13}C, 19^{19}F) identifies proton environments and triflate coordination.
  • Thermogravimetric analysis (TGA) assesses thermal stability, showing decomposition temperatures above 200°C due to the triflate group’s robustness .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Recrystallization in acetonitrile or ethanol removes impurities. For ionic byproducts, ion-exchange chromatography or dialysis against deionized water is employed. Purity is validated via HPLC with UV detection (λ = 210–254 nm) and elemental analysis (C, H, N, S) .

Advanced Research Questions

Q. How does the triflate anion influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The triflate anion (CF3SO3\text{CF}_3\text{SO}_3^-) acts as a weakly coordinating counterion, enhancing the electrophilicity of the ammonium cation. In SN2 reactions, this increases reaction rates by stabilizing transition states through charge dispersion. Kinetic studies (e.g., using 19^{19}F NMR) monitor triflate dissociation dynamics, while DFT calculations model its electronic effects .

Q. What are the thermal and chemical stability profiles of this compound under varying conditions?

  • Methodological Answer :

  • Thermal stability : TGA reveals stability up to 250°C, making it suitable for high-temperature reactions.
  • Chemical stability : Resists hydrolysis in anhydrous aprotic solvents but degrades in aqueous acidic/basic conditions. Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and decomposition pathways .

Q. How does the compound interact with substrates in catalytic applications?

  • Methodological Answer : As a Brønsted acid catalyst, it protonates substrates (e.g., carbonyls) to activate electrophilic centers. Mechanistic studies use in-situ FT-IR or 1^1H NMR to track proton transfer. For example, in esterification, the triflate’s low nucleophilicity prevents side reactions, confirmed by GC-MS analysis of product distributions .

Q. What computational methods are used to analyze its electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates charge distribution, HOMO-LUMO gaps, and vibrational frequencies. Molecular dynamics simulations model solvation effects in ionic liquids. These studies correlate basicity (pKa) with catalytic efficiency in organic transformations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Diethylmethylammonium trifluoromethanesulfonate
Reactant of Route 2
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